molecular formula C11H6FNS B2752760 2-Fluoro-5-(3-thienyl)benzenecarbonitrile CAS No. 886361-71-3

2-Fluoro-5-(3-thienyl)benzenecarbonitrile

Cat. No. B2752760
CAS RN: 886361-71-3
M. Wt: 203.23
InChI Key: XSOGENOBVLTYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(3-thienyl)benzenecarbonitrile is a biochemical used for proteomics research . It has a molecular weight of 203.24 and a molecular formula of C11H6FNS .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC(=C(C=C1C2=CSC=C2)C#N)F . This notation provides a way to describe the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. We know its molecular weight is 203.24 and its molecular formula is C11H6FNS .

Scientific Research Applications

Synthesis and Medicinal Compound Studies

  • The synthesis of various medicinal compounds involves the use of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile. For instance, the reduction of similar thiophene-carbonitriles has been used to create benzodiazepines, which are significant in medicinal chemistry (Ye, Liu, Chang, & Xu, 2016).

Development of Fluorescent Materials

  • This compound is potentially involved in the development of fluorescent materials. Similar compounds have been used to create green fluorophores with high fluorescence emission, photostability, and unique properties like water solubility and pH-independent fluorescence (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).

Organic Photovoltaic Applications

  • Compounds like this compound are key in creating semiconducting polymers for organic photovoltaic cells. Research has shown the use of similar thiophene-based compounds in the synthesis of materials that significantly improve the efficiency of solar cells (Kim, Song, Kim, Kang, Shin, & Hwang, 2014).

Chemical Sensing and Molecular Detection

  • This compound is also relevant in the development of chemical sensors. Analogs of this compound have been used to create chemosensors with high selectivity, as demonstrated in studies involving the detection of specific metal ions (Cao, Deng, Wang, Xiao, Ren, & Zhang, 2011).

PET Imaging and Radiotracer Development

  • The fluorinated benzothiophene structure is crucial in developing PET (Positron Emission Tomography) imaging agents. Such compounds have been synthesized for imaging specific receptors in the brain, contributing significantly to neuroimaging and diagnostic medicine (Lim, Labaree, Li, & Huang, 2014).

Safety and Hazards

The safety and hazards associated with 2-Fluoro-5-(3-thienyl)benzenecarbonitrile are not explicitly mentioned in the available resources. It’s intended for research use only and not for diagnostic or therapeutic use .

Future Directions

The future directions for the use of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile are not clearly outlined in the available resources. As a biochemical used in proteomics research, it may have potential applications in the study of various biological processes .

properties

IUPAC Name

2-fluoro-5-thiophen-3-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNS/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOGENOBVLTYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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